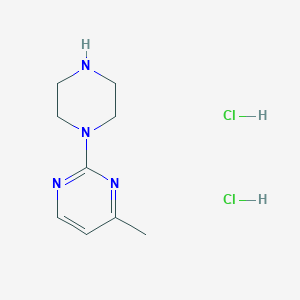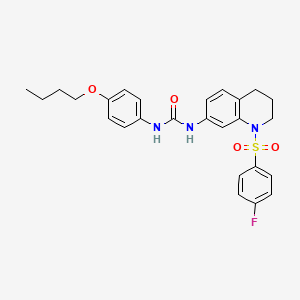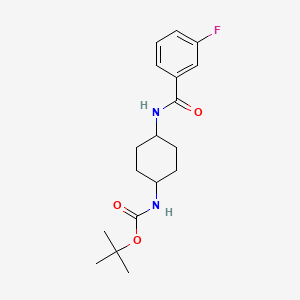
4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride
Vue d'ensemble
Description
“4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride” is a chemical compound with the CAS Number: 203522-18-3 . It has a molecular weight of 251.16 . The compound is stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride”, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride” is1S/C9H14N4.2ClH/c1-8-11-3-2-9 (12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula. Chemical Reactions Analysis
While specific chemical reactions involving “4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride” are not mentioned in the search results, piperazine derivatives are known to be involved in a variety of chemical reactions. These include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis
“4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 251.16 .Applications De Recherche Scientifique
Antiviral Activity
The piperazine moiety in 4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride has been associated with antiviral properties. Researchers have explored its potential as an antiviral agent against various viruses. Further studies are needed to elucidate its mechanism of action and efficacy against specific viral strains .
Anticancer Potential
Pyrimidine derivatives, including 4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride, have demonstrated anticancer activity. These compounds may interfere with cancer cell growth, proliferation, or metastasis. Investigating their impact on specific cancer types could yield promising results .
Antioxidant Properties
The triazole-pyrimidine hybrid, of which our compound is a part, has shown antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing diseases related to free radical damage .
Antimicrobial Applications
Piperazine derivatives often exhibit antimicrobial effects. Researchers have explored their potential as antibacterial, antifungal, and antiparasitic agents. 4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride could contribute to this field .
Neuroprotection and Anti-Inflammatory Activity
Studies have investigated the neuroprotective and anti-inflammatory effects of pyrimidine derivatives. Our compound may have implications for neurodegenerative diseases and inflammation-related conditions .
Derivatization Reagent for Peptides
1-(2-Pyrimidyl)piperazine, a metabolite of 4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride, can be used as a derivatization reagent for carboxyl groups on peptides. This application is relevant in peptide analysis and proteomics research .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-methyl-2-piperazin-1-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-8-2-3-11-9(12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBXJZSWIGNZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(piperazin-1-yl)pyrimidine dihydrochloride | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2634205.png)
![2-{1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2634207.png)
![N-(1'-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2634208.png)
![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2634209.png)


![S-(2-fluorophenyl)-2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2634214.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
![(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2634221.png)

![N'-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2634227.png)